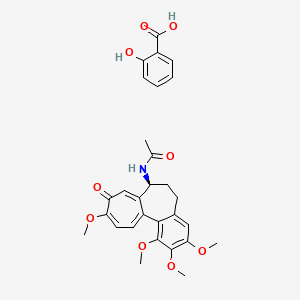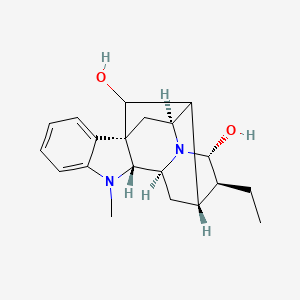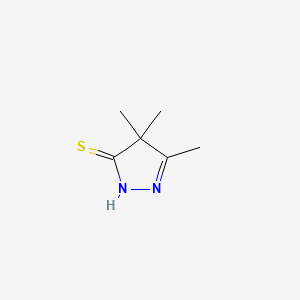
Stearic acid, ester with decanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearic acid, ester with decanol, is an organic compound formed by the esterification of stearic acid and decanol. Stearic acid is a saturated fatty acid commonly found in animal and plant fats, while decanol is a fatty alcohol. The resulting ester is a waxy solid with various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing stearic acid, ester with decanol, is through Fischer esterification. This process involves reacting stearic acid with decanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to drive the reaction to completion and remove the water formed during the process .
Industrial Production Methods: Industrial production of this ester often employs continuous esterification processes using solid acid catalysts. These methods are optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Stearic acid, ester with decanol, primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can be catalyzed by either acids or bases, leading to the formation of stearic acid and decanol . Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are commonly used.
Major Products:
Hydrolysis: Stearic acid and decanol.
Transesterification: A new ester and a different alcohol.
Wissenschaftliche Forschungsanwendungen
Stearic acid, ester with decanol, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of stearic acid, ester with decanol, involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
- Methyl stearate
- Ethyl stearate
- Propyl stearate
- Butyl stearate
- Amyl stearate
Comparison: Stearic acid, ester with decanol, is unique due to its longer alcohol chain, which imparts different physical and chemical properties compared to shorter-chain esters. This results in higher melting points and greater thermal stability, making it more suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
85204-42-8 |
|---|---|
Molekularformel |
C28H58O3 |
Molekulargewicht |
442.8 g/mol |
IUPAC-Name |
decan-1-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C10H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11/h2-17H2,1H3,(H,19,20);11H,2-10H2,1H3 |
InChI-Schlüssel |
MLWNFGLCHXCFRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















